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Cinnamaldehyde 2,4-dinitrophenylhydrazone

Cat. No.: B1143351
CAS No.: 1237-69-0
M. Wt: 312.28
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Description

Historical Context and Significance in Organic Chemistry

The significance of cinnamaldehyde (B126680) 2,4-dinitrophenylhydrazone is intrinsically linked to the development of qualitative organic analysis. The parent reagent, 2,4-dinitrophenylhydrazine (B122626) (often referred to as Brady's reagent), was established as a cornerstone for the identification of aldehydes and ketones. geeksforgeeks.orgbyjus.com The reaction of Brady's reagent with a carbonyl compound yields a brightly colored crystalline precipitate, a 2,4-dinitrophenylhydrazone. libretexts.orgquora.com

The formation of these derivatives proved to be a pivotal technique in the pre-spectroscopic era of organic chemistry. The sharp and characteristic melting points of the hydrazone products, such as cinnamaldehyde 2,4-dinitrophenylhydrazone, provided a reliable method for identifying an unknown aldehyde or ketone. byjus.comscience-revision.co.uk By comparing the melting point of the synthesized derivative with known literature values, chemists could deduce the structure of the parent carbonyl compound. science-revision.co.uk This classical method remains a staple in educational settings for teaching fundamental organic reactions and purification techniques like recrystallization.

The reaction itself is a classic example of a nucleophilic addition-elimination, or condensation, reaction. libretexts.org The hydrazine (B178648) nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamaldehyde. This is followed by the elimination of a water molecule to form the stable hydrazone. libretexts.org The vibrant color of the resulting this compound, typically an orange-yellow to reddish-orange solid, arises from the extended conjugation of the molecule, a feature that also lends itself to modern analytical techniques. byjus.comquora.com

Role as a Model Hydrazone Derivative in Chemical Studies

This compound serves as an exemplary model compound in various chemical studies due to its straightforward synthesis, stability, and distinct physical and spectroscopic properties. Its formation is a standard experiment in undergraduate organic chemistry labs to illustrate the principles of condensation reactions and derivative formation for identification purposes. rsc.org

In analytical chemistry, the compound and its formation reaction are utilized in modern chromatographic techniques. For instance, it is used in High-Performance Liquid Chromatography (HPLC) for the quantification of airborne carbonyl pollutants. The strong UV absorbance of the dinitrophenylhydrazone derivative allows for sensitive detection.

The well-defined structure of this compound makes it a suitable substrate for studying the chemical and physical properties of hydrazones. Its spectroscopic data provide clear examples of the influence of its constituent functional groups.

Spectroscopic Data for this compound:

Spectroscopic TechniqueObserved Signals and Interpretation
UV-Vis Spectroscopy Absorbs strongly around 370 nm, which is consistent with the π→π* transitions within the conjugated system of the hydrazone and the nitro groups.
¹H NMR Spectroscopy Shows distinct signals for the aromatic protons of the 2,4-dinitrophenyl group (typically between δ 7.8-8.6 ppm) and the vinyl and phenyl protons from the cinnamaldehyde moiety (in the δ 6.3-7.6 ppm region).
Infrared (IR) Spectroscopy Key absorptions include N-H stretching, C=N stretching of the hydrazone, and strong absorptions for the nitro groups.

These well-characterized properties make it an ideal reference compound in the development of new analytical methods and for the calibration of instruments.

Scope and Research Objectives for Advanced Investigations

While the primary role of this compound has been in qualitative and quantitative analysis, its unique structure opens avenues for more advanced research. The presence of a conjugated system, nitro groups, and the hydrazone linkage suggests potential for exploration in materials science and medicinal chemistry.

Future research objectives for this compound could include:

Non-linear Optical (NLO) Properties: The extended π-conjugated system and the presence of electron-donating and electron-withdrawing groups suggest that this compound and similar derivatives could exhibit interesting NLO properties, making them candidates for applications in optoelectronics.

Synthesis of Novel Heterocyclic Compounds: The hydrazone functionality can serve as a versatile synthon for the creation of more complex heterocyclic structures, which are often the core of pharmacologically active molecules. Investigations into its reactivity with various reagents could lead to the discovery of novel compounds with potential biological activity.

Development of Chemosensors: The chromophoric nature of the compound could be exploited to develop new chemosensors. Modifications to the cinnamaldehyde or the dinitrophenylhydrazine moiety could lead to derivatives that exhibit a selective colorimetric or fluorometric response to specific analytes, such as metal ions or anions.

Corrosion Inhibition Studies: The nitrogen and oxygen atoms in the molecule could allow it to act as a corrosion inhibitor for metals by adsorbing onto the metal surface and forming a protective layer. Cinnamaldehyde itself has been shown to be a corrosion inhibitor for steel. wikipedia.org

In essence, while this compound has a rich history in classical organic chemistry, its potential as a building block for advanced materials and functional molecules remains a promising area for future scientific inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N4O4 B1143351 Cinnamaldehyde 2,4-dinitrophenylhydrazone CAS No. 1237-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cinnamylideneamino)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4/c20-18(21)13-8-9-14(15(11-13)19(22)23)17-16-10-4-7-12-5-2-1-3-6-12/h1-11,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSRMSQNTNYDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924573
Record name 1-(2,4-Dinitrophenyl)-2-(3-phenylprop-2-en-1-ylidene)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237-69-0
Record name 1-(2,4-Dinitrophenyl)-2-(3-phenylprop-2-en-1-ylidene)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Kinetics for Cinnamaldehyde 2,4 Dinitrophenylhydrazone

Condensation Reaction Mechanisms of Formation

The synthesis of cinnamaldehyde (B126680) 2,4-dinitrophenylhydrazone occurs through a condensation reaction, where two molecules combine to form a larger molecule with the elimination of a smaller molecule, such as water. wikipedia.org This reaction is a classic example of the formation of a hydrazone from an aldehyde.

Nucleophilic Addition-Elimination Pathways

The formation of cinnamaldehyde 2,4-dinitrophenylhydrazone follows a two-step mechanism: nucleophilic addition followed by elimination. fiveable.me

Nucleophilic Addition : The reaction begins with the nucleophilic attack of the amino group (-NH2) of 2,4-dinitrophenylhydrazine (B122626) on the electrophilic carbonyl carbon of cinnamaldehyde. allen.in This results in the formation of a tetrahedral intermediate called a carbinolamine. fiveable.me

Elimination : The carbinolamine intermediate is unstable and undergoes dehydration (elimination of a water molecule) to form the stable this compound. This step is often facilitated by acid catalysis.

Role of Acid Catalysis in Reaction Efficiency

Acid catalysis is crucial for the efficient synthesis of this compound. A weak acid is typically used as a catalyst. organicmystery.com The catalyst protonates the carbonyl oxygen of cinnamaldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic 2,4-dinitrophenylhydrazine. organicmystery.com The acid also facilitates the elimination of water by protonating the hydroxyl group of the carbinolamine intermediate, turning it into a better leaving group. organicmystery.com However, the pH of the reaction must be carefully controlled; a very low pH can protonate the hydrazine (B178648), rendering it non-nucleophilic, while a high pH will not sufficiently protonate the carbonyl group. organicmystery.com

Optimized Laboratory Synthesis Protocols

Optimizing laboratory synthesis focuses on maximizing the yield and purity of the final product.

Reaction Conditions and Parameter Optimization (e.g., Temperature, Solvent Systems, Reagent Stoichiometry)

Key parameters for the synthesis of this compound have been optimized through various studies.

ParameterOptimized ConditionRationale
Temperature Gentle heating (40–50°C) followed by reflux at 80°C. Initial gentle heating helps dissolve the reactants, while refluxing provides the necessary energy for the reaction to proceed to completion.
Solvent Systems Ethanol (B145695) is commonly used as it effectively dissolves both cinnamaldehyde and 2,4-dinitrophenylhydrazine. Ethanol is a polar protic solvent that facilitates the reaction and allows for the precipitation of the product upon cooling.
Reagent Stoichiometry A 1:1 molar ratio of cinnamaldehyde to 2,4-dinitrophenylhydrazine is typically used. This ensures that both reactants are consumed efficiently. In some cases, a slight excess of the dinitrophenylhydrazine is used to drive the reaction to completion.
Catalyst A catalytic amount of glacial acetic acid is often added. The acid catalyzes the reaction, increasing its rate and efficiency.

Strategies for Enhanced Reaction Conversion and Selectivity

To improve the conversion and selectivity of the reaction, several strategies can be employed:

Stepwise Addition : Dropwise addition of cinnamaldehyde to the solution of 2,4-dinitrophenylhydrazine ensures a controlled reaction.

Cooling for Precipitation : After refluxing, cooling the solution to room temperature induces the precipitation of the hydrazone product.

Washing the Precipitate : The filtered precipitate is washed with cold ethanol to remove any unreacted starting materials and impurities.

Purification Techniques for Research-Grade this compound

For research purposes, high purity of the compound is essential. The primary method for purification is recrystallization.

Recrystallization : The crude this compound is dissolved in a hot solvent, typically ethanol, and then allowed to cool slowly. As the solution cools, the solubility of the hydrazone decreases, and it crystallizes out, leaving impurities behind in the solvent. This process can yield a purity of over 95%. The choice of solvent can influence the crystal morphology and purity.

Drying : After recrystallization and filtration, the purified crystals are dried to remove any residual solvent. The melting point of the dried product can be measured to assess its purity.

Recrystallization Methodologies

Recrystallization is a fundamental technique for the purification of solid organic compounds, including this compound. The process relies on the principle of differential solubility of the compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound completely when hot but only sparingly when cold, while impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent.

For this compound, various solvents have been effectively employed for recrystallization, with the choice of solvent impacting the purity and crystal quality of the final product.

Detailed Research Findings:

Ethanol is a commonly utilized solvent for the recrystallization of this compound. The crude product, often obtained as an orange-yellow precipitate from the initial synthesis reaction, can be purified by dissolving it in hot ethanol and allowing it to cool. This process facilitates the removal of unreacted starting materials and by-products, leading to a purity level exceeding 95%. The use of 95% ethanol has also been documented for the recrystallization of various 2,4-dinitrophenylhydrazone (DNPH) derivatives. sci-hub.se

In some methodologies, a subsequent wash with a bicarbonate solution is recommended. This step is particularly useful for neutralizing and removing any residual acidic catalyst (like glacial acetic acid or mineral acids used in the synthesis) that might be complexed with the hydrazone. sci-hub.se The removal of these acidic traces can lead to derivatives with higher and more consistent melting points. sci-hub.se

Other solvents such as n-butyl alcohol have been noted as effective for the recrystallization of the parent compound, 2,4-dinitrophenylhydrazine, suggesting its potential applicability for its derivatives as well. orgsyn.org The selection of the solvent is critical and can be guided by the polarity of the compound and the impurities to be removed.

The general procedure involves dissolving the crude this compound in a minimum amount of the chosen hot solvent to create a saturated solution. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of the purified crystals. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Table 1: Solvents for Recrystallization of Dinitrophenylhydrazone Derivatives

SolventApplication NotesPurity AchievedReference
Hot EthanolCommonly used for this compound.>95%
95% EthanolEffective for various aldehyde and ketone DNPH derivatives.High sci-hub.se
n-Butyl AlcoholNoted as an excellent solvent for 2,4-dinitrophenylhydrazine.High orgsyn.org
Acetonitrile (B52724)Used for recrystallizing certain DNPH derivatives.Not specified reddit.com
1,4-DioxaneMentioned as a recrystallization solvent for specific DNPH derivatives.Not specified sci-hub.se

Chromatographic Purification Approaches (e.g., Column Chromatography, Preparative HPLC)

When recrystallization does not yield a product of sufficient purity, or when separating complex mixtures, chromatographic techniques are employed. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography:

Column chromatography is a versatile technique for purifying solid organic compounds. For this compound, a typical setup would involve a glass column packed with a solid adsorbent, most commonly silica (B1680970) gel, which serves as the stationary phase. The choice of the mobile phase, or eluent, is crucial for achieving good separation. The eluent is typically a single solvent or a mixture of solvents of varying polarities.

A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is often effective for the separation of moderately polar compounds like this compound. The separation mechanism relies on the principle that less polar compounds will travel down the column more quickly with the mobile phase, while more polar compounds will adhere more strongly to the polar silica gel and elute later. By gradually increasing the polarity of the eluent, the adsorbed compounds can be selectively washed off the column and collected in separate fractions. The purity of the collected fractions is then assessed, often by thin-layer chromatography (TLC), and fractions containing the pure product are combined and the solvent evaporated.

Preparative High-Performance Liquid Chromatography (HPLC):

Preparative HPLC is a high-resolution purification technique that utilizes high pressure to pass the mobile phase through a column packed with smaller particles, leading to more efficient separations compared to standard column chromatography. This method is particularly useful for obtaining very high purity samples or for separating closely related compounds.

For this compound, a reversed-phase HPLC system is commonly employed. scioninstruments.com In this setup, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, typically acetonitrile and water. hitachi-hightech.com Due to its increased hydrophobicity from the phenyl and dinitrophenyl groups, this compound exhibits a longer retention time compared to its aliphatic counterparts.

The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The components of the mixture are injected into the column, and as the polar mobile phase flows through, compounds with lower polarity (more hydrophobic) interact more strongly with the non-polar stationary phase and are retained longer. By carefully controlling the composition of the mobile phase, a precise separation can be achieved. The eluting components are monitored by a detector, typically a UV-Vis detector set at a wavelength where the compound has strong absorbance (e.g., 360 nm for DNPH derivatives), allowing for the collection of the pure this compound fraction. hitachi-hightech.com

Table 2: Chromatographic Conditions for DNPH Derivative Analysis and Purification

TechniqueStationary PhaseMobile Phase ExampleDetection MethodApplication NoteReference
Column ChromatographySilica GelHexane/Ethyl Acetate GradientTLC/UV visualizationStandard purification of organic solids.General Organic Chemistry Principles
Preparative HPLCReversed-Phase C18Acetonitrile/WaterUV-Vis (e.g., 360 nm)High-resolution purification. Cinnamaldehyde derivative has a longer retention time due to hydrophobicity. hitachi-hightech.com

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework of Cinnamaldehyde (B126680) 2,4-dinitrophenylhydrazone.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy of Cinnamaldehyde 2,4-dinitrophenylhydrazone confirms the presence of its key structural components: the cinnamaldehyde backbone and the 2,4-dinitrophenyl group. The spectrum is characterized by distinct signals corresponding to the hydrazone, aromatic, and vinyl protons. In a typical solvent like DMSO-d₆, the hydrazone proton (N-H) appears as a highly deshielded singlet downfield, often around 10.2 ppm.

The aromatic protons of the 2,4-dinitrophenyl ring resonate in the region of δ 7.8–8.6 ppm. The proton ortho to the two nitro groups is the most downfield, while the other two aromatic protons on this ring appear at slightly different shifts due to their distinct electronic environments. The protons from the cinnamaldehyde moiety, which include those on the phenyl ring and the vinylic protons of the propenal chain, are typically observed in the δ 6.3–7.6 ppm range. The coupling patterns of the vinylic protons are characteristic of a trans-alkene system.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Proton Type Chemical Shift (δ) Range (ppm) Multiplicity (Expected)
Hydrazone N-H ~10.2 (in DMSO-d₆) Singlet
Dinitrophenyl H 7.8 - 8.6 Doublet, Doublet of Doublets
Cinnamyl Phenyl H 7.2 - 7.8 Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Although detailed spectral data for this compound is not as widely published, the expected spectrum can be predicted based on its structure. The molecule is expected to show 15 distinct carbon signals, assuming no accidental overlap.

The carbon atom of the C=N imine bond would appear significantly downfield. The aromatic carbons of the dinitrophenyl ring would be observed in the typical aromatic region, with those bearing the nitro groups being the most deshielded. The carbons of the phenyl group from the cinnamaldehyde portion and the vinylic carbons would also resonate in the 120-150 ppm range. The presence of distinct signals for each carbon confirms the asymmetric nature of the molecule. While a specific data table cannot be populated without direct experimental results, the technique remains crucial for unambiguous structural confirmation.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are instrumental in identifying the specific functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound provides definitive evidence of its formation. A key indicator is the appearance of a characteristic C=N (imine) stretching vibration, typically around 1600 cm⁻¹, and the simultaneous disappearance of the strong C=O (aldehyde) stretch from the cinnamaldehyde starting material, which occurs at approximately 1700 cm⁻¹.

Another important feature is the presence of a broad N-H stretching band in the region of 3200-3300 cm⁻¹. The spectrum also displays strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) groups in the ranges of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations from both phenyl rings are also present.

Table 2: Key FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
N-H (Hydrazone) Stretch 3200 - 3300
C=N (Imine) Stretch ~1600
NO₂ (Nitro) Asymmetric Stretch 1500 - 1550
NO₂ (Nitro) Symmetric Stretch 1300 - 1350

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR. While specific experimental Raman spectra for this compound are not widely documented, the expected spectrum would be dominated by vibrations of its highly polarizable bonds. Strong signals are anticipated for the symmetric stretching modes of the nitro groups, as well as for the C=C stretching vibrations of the aromatic rings and the vinyl group. The C=N imine bond should also be Raman active. The high degree of conjugation in the molecule is expected to enhance the intensity of many Raman bands. Studies on the precursor 2,4-dinitrophenylhydrazine (B122626) (DNPH) show characteristic Raman signals that would be retained in the final product, particularly those associated with the dinitrophenyl moiety. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. This compound possesses an extensive conjugated π-system, which gives rise to strong absorption in the UV-Vis region. This extended conjugation involves the 2,4-dinitrophenyl ring, the hydrazone linkage (-N-N=C-), and the cinnamaldehyde backbone (-C=C-Ph).

The compound typically exhibits a strong absorption maximum (λ_max) around 370 nm. This absorption corresponds to a π→π* electronic transition within the highly delocalized system. The exact position of the maximum can be influenced by the solvent and the isomeric form (E/Z) of the hydrazone. chromatographyonline.com The high molar absorptivity (ε) at this wavelength makes UV-Vis spectroscopy a sensitive method for the detection and quantification of this compound.

Table 3: UV-Vis Spectroscopic Data for this compound

Transition Type Wavelength (λ_max) Molar Absorptivity (ε)

Absorption Characteristics and Electronic Transitions

The electronic absorption spectrum of this compound is characterized by strong absorption in the ultraviolet-visible (UV-Vis) range. This absorption is primarily due to π→π* and n→π* electronic transitions within the molecule's extensive conjugated system. The compound exhibits a strong absorption maximum (λmax) at approximately 370 nm. This absorption is consistent with the π→π* transitions occurring in the hydrazone group and the nitro groups attached to the phenyl ring.

The structure of this compound contains multiple chromophores: the benzene (B151609) ring, the nitro groups, the carbon-carbon double bond of the cinnamaldehyde moiety, and the carbon-nitrogen double bond of the hydrazone. The conjugation of the phenyl ring with the propenal backbone enhances resonance stabilization compared to aliphatic analogues. Electronic transitions in such molecules are typically of two main types:

π→π Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. They are characteristic of compounds with double or triple bonds and aromatic systems. In this compound, the extensive conjugation results in intense π→π* absorption bands. youtube.comresearchgate.net

n→π Transitions: These transitions involve the movement of an electron from a non-bonding atomic orbital (like the lone pairs on oxygen or nitrogen atoms) to a π antibonding orbital. youtube.com These transitions are generally of lower energy and intensity compared to π→π* transitions. youtube.com For 2,4-dinitrophenylhydrazone derivatives, n→π* transitions are also observed. researchgate.net

The specific absorption wavelength and intensity can be influenced by the solvent polarity. For instance, n→π* transitions typically undergo a hypsochromic shift (blue shift) to shorter wavelengths in polar solvents. youtube.com

Quantitative Spectrophotometric Method Development for Related Derivatives

Spectrophotometry is a widely used technique for the quantitative analysis of carbonyl compounds, which are first converted into their 2,4-dinitrophenylhydrazone (DNPH) derivatives. sjpas.comfishersci.comnih.gov This derivatization is crucial because many simple aldehydes and ketones lack a strong chromophore for sensitive UV detection, whereas their DNPH derivatives are brightly colored and absorb strongly in the visible region. sjpas.comhitachi-hightech.com

The development of quantitative spectrophotometric methods for DNPH derivatives involves several key steps:

Derivatization : The carbonyl compound reacts with 2,4-dinitrophenylhydrazine in an acidic medium to form the corresponding 2,4-dinitrophenylhydrazone, which often precipitates as a colored solid. sjpas.com

Measurement : The resulting hydrazone derivative is then measured spectrophotometrically. A modification of the traditional method involves the addition of a base, such as sodium hydroxide (B78521) (NaOH), to the solution after derivatization. nih.govnih.gov This causes a bathochromic shift (red shift) in the maximum absorption wavelength of the derivative. nih.govnih.gov

Advantage of pH Shift : This shift is advantageous as it moves the absorbance peak to a longer wavelength (e.g., from ~370 nm to ~450 nm), which reduces interference from any unreacted 2,4-dinitrophenylhydrazine in the sample solution. nih.govnih.gov This simplification can eliminate the need for precipitation, washing, and resuspension steps, allowing for direct quantification and improving the sensitivity of the assay. nih.govnih.gov

Quantification : The concentration is determined by measuring the absorbance at the new maximum wavelength and applying the Beer-Lambert law, using a calibration curve prepared from standard solutions of the derivative. digitellinc.comresearchgate.net

This approach has been successfully applied to quantify carbonyls in various matrices and is suitable for screening inhibitors of enzymes that produce aldehyde products. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of 2,4-dinitrophenylhydrazone derivatives. However, the technique presents challenges due to the thermal instability of these compounds at the high temperatures typically used in a GC inlet. nih.govchromforum.org Thermal decomposition can occur, potentially leading to inaccurate quantification and identification. nih.gov Optimization of GC conditions, such as minimizing the inlet temperature, is crucial to mitigate this issue. nih.gov

Despite these challenges, GC-MS methods have been developed for analyzing a range of carbonyl-DNPH derivatives. nih.gov In mass spectrometry, the molecular ion peak (M+) provides the molecular weight of the compound. For this compound (C₁₅H₁₂N₄O₄), the molecular weight is 312.28 g/mol . nih.govnih.gov The fragmentation pattern is key to structural confirmation.

The NIST Mass Spectrometry Data Center provides reference spectra for cinnamaldehyde, (2,4-dinitrophenyl)hydrazone. nih.gov

The fragmentation of the parent cinnamaldehyde molecule itself typically shows a prominent molecular ion peak at m/z = 132 and a base peak at m/z = 131, resulting from the loss of a hydrogen atom. researchgate.net This information helps in interpreting the more complex spectrum of its DNPH derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-mass spectrometry (LC-MS), particularly using high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC), is the most widely recognized and robust technique for the analysis of carbonyl-DNPH derivatives. fishersci.comlongdom.org It avoids the high temperatures of GC, thus preventing thermal decomposition of the analytes. longdom.org

Common methodologies involve:

Chromatographic Separation : Reversed-phase HPLC is typically used, where the DNPH derivatives are separated based on their hydrophobicity. fishersci.com Cinnamaldehyde-DNPH, being more hydrophobic, generally has a longer retention time compared to derivatives of smaller aliphatic aldehydes.

Ionization : Electrospray ionization (ESI) is a common interface between the LC and the MS. For DNPH derivatives, analysis is often performed in the negative ion mode (ESI-). longdom.orgresearchgate.net

Detection : In negative ion mode, ESI-MS provides significant ions that are useful for identifying specific carbonyl compounds. longdom.orgresearchgate.net Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity, employing multiple reaction monitoring (MRM) to detect specific parent-to-daughter ion transitions. nih.gov

This technique is widely applied for the determination of carbonyl compounds in diverse samples, including air, water, and biological fluids. fishersci.comhitachi-hightech.comnih.govhitachi-hightech.com The lower limit of quantification for cinnamaldehyde in biological samples using UHPLC-MS/MS has been reported as low as 0.1 ng/mL. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Powder X-ray Diffraction (PXRD) Applications

Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used to analyze polycrystalline materials. It has been established as a valuable tool for the identification and characterization of 2,4-dinitrophenylhydrazone derivatives. globalauthorid.combohrium.com

The primary applications of PXRD in this context include:

Compound Identification : Every crystalline solid has a unique PXRD pattern, which acts as a "fingerprint." By comparing the experimental pattern of a DNPH derivative to a database of known patterns, the parent carbonyl compound can be unequivocally identified. globalauthorid.combohrium.com Extensive libraries of PXRD data for aldehyde and ketone 2,4-dinitrophenylhydrazones have been compiled for this purpose. globalauthorid.com

Distinguishing Polymorphs : Polymorphism, the ability of a compound to exist in more than one crystal structure, is common among hydrazones. bohrium.com Different polymorphs can have different physical properties. PXRD is more reliable than color or melting point for distinguishing between these different crystalline forms, as each polymorph produces a distinct and reproducible diffraction pattern. bohrium.com

Phase Purity Analysis : PXRD can be used to assess the purity of a synthesized sample, as the presence of unreacted starting materials or other crystalline impurities would result in additional peaks in the diffraction pattern. researchgate.net

The method involves directing a beam of X-rays at a powdered sample and measuring the angles and intensities of the scattered beams. The resulting pattern of diffraction peaks is characteristic of the crystal lattice of the substance. springernature.com While single-crystal XRD provides the complete molecular structure researchgate.net, PXRD is faster and more suitable for routine identification of bulk materials. bohrium.comresearchgate.net

High-Resolution X-ray Diffractometry (HRXRD) for Crystal Perfection Assessment

High-Resolution X-ray Diffractometry (HRXRD) is a powerful, non-destructive analytical technique used to investigate the crystalline quality of materials. malvernpanalytical.com While specific HRXRD studies on this compound are not extensively detailed in available literature, the principles of the technique allow for a clear understanding of how it would be applied to assess the crystal perfection of this compound. HRXRD is particularly suited for analyzing nearly-perfect, layered crystalline structures. malvernpanalytical.com

The analysis of a this compound crystal would involve directing a highly monochromatic and low-divergence X-ray beam onto the sample. malvernpanalytical.com Key parameters derived from HRXRD measurements, such as rocking curves and reciprocal space maps, provide quantitative data on the structural quality of the crystal. malvernpanalytical.com

Rocking Curve Analysis: By measuring the intensity of a specific Bragg reflection while slightly varying the crystal's angle (ω), a rocking curve is generated. The full width at half maximum (FWHM) of this curve is a direct indicator of crystalline perfection. A very narrow FWHM, approaching the resolution of the diffractometer optics (which can be as low as 0.0035 degrees), would signify a highly ordered and defect-free crystal lattice. scirp.org

Reciprocal Space Mapping (RSM): This technique provides a two-dimensional map of diffraction intensity in the vicinity of a reciprocal lattice point. RSM can distinguish between strain (a shift in lattice parameters) and crystal tilt or mosaicity (distribution of crystal orientations), offering a comprehensive assessment of structural quality. scirp.org

Defect and Strain Analysis: HRXRD can reveal information about layer thickness, chemical composition, strain, and relaxation in epitaxial films. malvernpanalytical.com For a single crystal of this compound, the technique would be invaluable for identifying lattice defects, dislocations, and internal strain, which are critical determinants of the material's physical and chemical properties.

The successful application of HRXRD would confirm the high degree of crystalline order achieved after purification processes like recrystallization, providing essential data for its use as a reference standard or in advanced materials research.

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are indispensable for the analysis of this compound, offering robust methods for both purity assessment and the monitoring of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prominently used methods. jmpas.comajrconline.org

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a preferred method for the quantitative analysis of cinnamaldehyde and its derivatives due to its high sensitivity and selectivity. jmpas.com The development of a reliable HPLC method for this compound involves optimizing several parameters to ensure accurate and reproducible results. The derivatization of cinnamaldehyde with 2,4-dinitrophenylhydrazine (DNPH) produces a stable hydrazone that is highly suitable for UV detection.

Method Development:

Column: Reversed-phase columns, particularly C18, are commonly employed for the separation of DNPH derivatives. rsc.orgchromatographyonline.comscioninstruments.com An RP-Amide C16 column has also been shown to effectively separate these compounds. acs.org

Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of acetonitrile (B52724) and water. rsc.orgchromatographyonline.comnih.gov The addition of a small amount of acid, such as phosphoric acid, to the mobile phase or sample can be beneficial, as it helps to stabilize the E/Z stereoisomers of the hydrazone, preventing analytical errors. nih.gov

Detection: DNPH derivatives have strong UV absorbance. The detection wavelength for this compound is typically set around 351-370 nm for optimal sensitivity. rsc.org

Flow Rate: Flow rates are generally maintained around 0.8 to 1.0 mL/min. chromatographyonline.comresearchgate.net

Method Validation: A developed HPLC method must be validated to ensure its performance is suitable for its intended purpose. jmpas.com Validation is performed according to guidelines from the International Conference on Harmonization (ICH) and includes parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ajrconline.orgresearchgate.net

Below is a table summarizing typical validation parameters for the HPLC analysis of cinnamaldehyde, which are indicative of the performance expected for its DNPH derivative.

Validation ParameterTypical Value / RangeDescription
Linearity (r²)> 0.999Indicates a strong correlation between concentration and detector response over a defined range. researchgate.net
Accuracy (% Recovery)98.74% - 101.95%Measures the closeness of the experimental value to the true value, assessed by spike/recovery experiments. jmpas.comnih.gov
Precision (% RSD)< 2%Expresses the closeness of agreement between a series of measurements (repeatability, inter-day, intra-day). researchgate.netresearchgate.net
Limit of Detection (LOD)~0.069 ppmThe lowest concentration of the analyte that can be reliably detected. jmpas.comnih.gov
Limit of Quantification (LOQ)~0.23 ppmThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. jmpas.comnih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Verification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of the reaction between cinnamaldehyde and 2,4-DNPH and to verify the purity of the resulting this compound product. chegg.comchegg.com

Reaction Monitoring: During the synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate alongside standards of the starting materials (cinnamaldehyde and 2,4-DNPH). chegg.com As the reaction proceeds, the spot corresponding to the starting materials will diminish in intensity, while a new spot corresponding to the this compound product will appear and intensify. The reaction is considered complete when the spot for the limiting reactant (e.g., cinnamaldehyde) is no longer visible. chegg.com Because the product is a brightly colored orange or yellow compound, it is often visible on the plate without the need for a visualizing agent. youtube.com

Purity Verification: After synthesis and purification (e.g., recrystallization), TLC is used to assess the purity of the final product. A single, well-defined spot with an Rf value matching a pure standard indicates a high degree of purity. The absence of spots corresponding to the starting materials or other byproducts confirms the effectiveness of the purification process. ajrconline.org

The choice of the stationary and mobile phases is critical for achieving good separation.

Stationary PhaseMobile Phase (v/v)Analyte (Rf value)Reference
Silica (B1680970) Gel 60 F254Toluene:Ethyl acetate (B1210297):Methanol (B129727) (8:1:1)Cinnamaldehyde (0.55 ± 0.02) ajrconline.org
Alugram Xtra SIL G UV254Cyclohexane:Ethyl acetate (7:2)Cinnamaldehyde researchgate.net
Silica GelNot SpecifiedCinnamaldehyde vs. Cinnamyl alcohol chegg.comchegg.com

Chromatographic Behavior Studies and Retention Mechanisms

The chromatographic behavior of this compound is governed by its molecular structure and its interactions with the stationary and mobile phases.

In High-Performance Liquid Chromatography (HPLC): Using reversed-phase chromatography (e.g., with a C18 stationary phase), the retention mechanism is primarily based on hydrophobic interactions. The stationary phase is nonpolar, while the mobile phase is polar (e.g., acetonitrile/water). This compound is a relatively nonpolar molecule due to its phenyl and cinnamylidene groups. Its increased hydrophobicity compared to the DNPH derivatives of shorter, aliphatic aldehydes leads to stronger interactions with the nonpolar C18 stationary phase. Consequently, it exhibits a longer retention time than derivatives like propionaldehyde (B47417) DNPH. Elution occurs as the polar mobile phase moves the analyte through the column, with more nonpolar compounds eluting later.

Mechanistic Investigations of Reaction Pathways and Stability

Detailed Reaction Mechanisms of Hydrazone Formation

The synthesis of cinnamaldehyde (B126680) 2,4-dinitrophenylhydrazone is a condensation reaction between cinnamaldehyde and 2,4-dinitrophenylhydrazine (B122626) (DNPH). numberanalytics.comijsrst.com This process is a well-established method for the identification and characterization of aldehydes and ketones. wikipedia.org The reaction proceeds through a nucleophilic addition-elimination mechanism. wikipedia.org

The mechanism is typically catalyzed by acid, with an optimal pH range often between 4 and 6. numberanalytics.com The acid protonates the carbonyl oxygen of the cinnamaldehyde, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the terminal amine group (-NH2) of the 2,4-dinitrophenylhydrazine on the carbonyl carbon. numberanalytics.comnumberanalytics.com This addition step leads to the formation of a tetrahedral intermediate known as a carbinolamine. numberanalytics.comresearchgate.net The reaction concludes with the acid-catalyzed elimination of a water molecule from the carbinolamine intermediate, forming the stable C=N double bond of the hydrazone. numberanalytics.comwikipedia.orgnumberanalytics.com At neutral pH, the breakdown of the tetrahedral intermediate is often the rate-limiting step. nih.gov

Isomerization Studies of Cinnamaldehyde 2,4-Dinitrophenylhydrazone

E/Z Stereoisomerism and Interconversion Kinetics

Due to the restricted rotation around the carbon-nitrogen double bond (C=N), this compound can exist as E/Z stereoisomers. khanacademy.orgnih.govresearchgate.net In most cases, purified aldehyde-2,4-dinitrophenylhydrazones are found to be predominantly the E-isomer, which is generally more thermodynamically stable. nih.govresearchgate.netacs.org The Z-isomer, being less stable, is often short-lived and reverts to the E-isomer. acs.org However, in some hydrazone systems, the Z configuration can be stabilized through intramolecular hydrogen bonding. acs.org

The interconversion kinetics between the E and Z isomers can be studied by monitoring changes in their distinct properties, such as their UV absorption spectra, as the isomers often have different absorption maximum wavelengths. nih.govresearchgate.net

Influence of Light and Acidic Conditions on Isomeric Equilibrium

The equilibrium between the E and Z isomers is significantly influenced by external factors, particularly light and the presence of acid. nih.govacs.org

Influence of Light: Irradiation with UV light can induce the isomerization from the thermodynamically stable E isomer to the Z isomer. nih.govresearchgate.netacs.org For instance, when acetaldehyde- and propanal-2,4-dinitrophenylhydrazones were irradiated with UV light at 364 nm, their Z/E isomer ratios increased significantly. nih.gov This photoisomerization provides a pathway to access the less stable Z-isomer. acs.org

Influence of Acidic Conditions: The addition of acid catalyzes the isomerization between the E and Z forms, allowing an equilibrium to be established. nih.govresearchgate.net Studies on various aldehyde-dinitrophenylhydrazones have shown that in acidic solutions, an equilibrium Z/E ratio is observed. For example, in 0.02-0.2% phosphoric acid solutions, the Z/E isomer ratios for acetaldehyde- and propanal-2,4-dinitrophenylhydrazones were found to be 0.32 and 0.14, respectively. nih.gov Similarly, for ketone derivatives like 2-butanone-2,4-dinitrophenylhydrazone, the addition of acid resulted in the appearance of both E and Z isomers, with an equilibrium Z/E ratio of 0.20. researchgate.net

FactorEffect on IsomerizationResulting State
UV Light Promotes E → Z isomerization nih.govacs.orgIncreased proportion of Z-isomer, potentially beyond the thermal equilibrium ratio nih.gov
Acid Catalyzes both E → Z and Z → E isomerization nih.govresearchgate.netEstablishment of a specific Z/E equilibrium ratio dependent on the compound nih.govresearchgate.net

Reactivity with Other Chemical Species and Transformation Pathways

Hydrolysis and Reversibility of Hydrazone Formation

The formation of hydrazones is a reversible reaction. nih.govbyjus.com this compound can be hydrolyzed back to its parent compounds, cinnamaldehyde and 2,4-dinitrophenylhydrazine, through the addition of water, a reaction that is catalyzed by acid. wikipedia.orgresearchgate.netnih.gov

The mechanism of hydrolysis involves the nucleophilic addition of a water molecule to the hydrazone, leading to the formation of a carbinolamine intermediate, which then breaks down. researchgate.netnih.gov The equilibrium can be shifted towards the reactants by using an excess of water. khanacademy.org This reversibility is a useful feature, for example, in purification schemes where a carbonyl compound is derivatized, separated, and then regenerated through hydrolysis. byjus.com The rate of hydrolysis is generally faster for hydrazones compared to analogous oximes. nih.gov

Potential for Further Derivatization Reactions

The this compound molecule possesses several sites for potential further chemical modifications. While DNPH itself does not react with esters, amides, or carboxylic acids, the resulting hydrazone derivative is not entirely inert. wikipedia.org

Analytical Chemistry Methodologies and Applications

Quantitative Analysis of Aldehydes and Ketones

Beyond qualitative detection, the formation of 2,4-dinitrophenylhydrazones is integral to the quantitative analysis of carbonyl compounds, including cinnamaldehyde (B126680). The derivatives possess properties that make them highly suitable for spectrophotometric and chromatographic techniques.

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a widely used method for the quantitative determination of carbonyl compounds after derivatization with 2,4-DNPH. sjpas.commt.com The resulting 2,4-dinitrophenylhydrazone derivatives are highly colored and exhibit strong absorbance in the UV-visible range, a property that the original, often colorless, carbonyl compounds lack. researchgate.netdss.go.th

The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the hydrazone derivative in the solution, following the Beer-Lambert law. By measuring the absorbance at the wavelength of maximum absorption (λmax), one can determine the concentration of the analyte. For instance, the 2,4-dinitrophenylhydrazone of benzaldehyde, a compound structurally related to cinnamaldehyde, shows an intense peak at 353 nm. researchgate.net The high absorptivity of these derivatives allows for the detection and quantification of carbonyl compounds even at trace levels. dss.go.th

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and quantifying individual carbonyl compounds from complex mixtures. Derivatization with 2,4-DNPH is a crucial step in these analyses. epa.govnih.gov

High-Performance Liquid Chromatography (HPLC) : This is the most common method for analyzing DNPH derivatives. perlan.com.pl The derivatization converts volatile and thermally unstable carbonyls into less volatile, more stable hydrazones that are easily separated using reversed-phase HPLC columns. auroraprosci.comd-nb.info The derivatives are typically detected using a UV detector set at a wavelength around 360 nm, where the hydrazones strongly absorb light. auroraprosci.comscioninstruments.com This method allows for the separation of various aldehyde and ketone derivatives, including structural isomers, in a single run. d-nb.info Cinnamaldehyde 2,4-dinitrophenylhydrazone, due to its increased hydrophobicity, exhibits a longer retention time in reversed-phase HPLC compared to derivatives of smaller, aliphatic aldehydes.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is also employed for the analysis of carbonyl compounds after derivatization. nih.gov This method provides excellent separation and definitive identification based on both the retention time and the mass spectrum of the analyte. Optimization of GC conditions is often required to prevent the thermal decomposition of the DNPH derivatives in the hot injector port. nih.gov GC-MS analysis has been successfully used to separate and identify a wide range of carbonyl derivatives, including isomers of C4, C5, and C6 carbonyls. nih.gov

Derivatization with 2,4-DNPH is a key strategy for the analysis of trace levels of carbonyl compounds in various environmental and biological samples. rsc.org This is particularly important for monitoring pollutants like formaldehyde, acetaldehyde, and other carbonyls in air and water. auroraprosci.comyorku.ca

The most common approach for trace analysis is solid-phase extraction (SPE). auroraprosci.comjst.go.jp In this technique, a sample (e.g., air or water) is passed through an SPE cartridge containing a solid sorbent, such as silica (B1680970) gel, which has been coated with 2,4-DNPH. auroraprosci.comscioninstruments.com As the sample passes through, any carbonyl compounds present react with the immobilized 2,4-DNPH to form their respective hydrazone derivatives, which are trapped on the cartridge. auroraprosci.com This process serves two purposes: it simultaneously extracts the analytes from the matrix and converts them into a stable, detectable form.

After sampling, the trapped derivatives are eluted from the cartridge with a small volume of a suitable solvent, typically acetonitrile (B52724). auroraprosci.comscioninstruments.com This effectively concentrates the analytes, significantly lowering the method's detection limits. yorku.ca The resulting concentrated solution is then ready for analysis by HPLC or other chromatographic methods. auroraprosci.com This SPE-based derivatization and pre-concentration strategy has enabled the detection of carbonyl compounds at levels as low as micrograms per cubic meter (µg/m³) in air and micrograms per liter (µg/L) in water. d-nb.infoscioninstruments.comrsc.org

Table 2: Analytical Methods for Carbonyl-DNPH Derivatives

TechniquePrincipleApplicationTypical Detection LimitsReference
UV-Vis SpectrophotometryMeasures absorbance of colored hydrazone derivatives.Quantitative analysis of total carbonyl content.Not specified in results sjpas.commt.com
HPLC-UVSeparates hydrazone derivatives on a column, followed by UV detection (~360 nm).Separation and quantification of individual carbonyls in complex mixtures (air, water, industrial samples).2.4–16.1 µg/L epa.govauroraprosci.comd-nb.info
GC-MSSeparates derivatives by gas chromatography and identifies them by mass spectrometry.Analysis of carbonyls in samples like cigarette smoke; provides high specificity.1.4 to 5.6 µg/cigarette nih.gov
SPE-HPLCTraps and derivatizes trace carbonyls from a large sample volume onto a DNPH-coated cartridge for pre-concentration before HPLC analysis.Trace analysis in environmental samples (air, water).0.009–5.6 ng/m³ (air) auroraprosci.comyorku.ca

Applications in Environmental Monitoring and Analysis

The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable, colored 2,4-dinitrophenylhydrazone products is a cornerstone of environmental analytical chemistry. This compound serves as a specific derivative for the detection of cinnamaldehyde, but the methodology is broadly applied to a wide range of aldehydes and ketones present in various environmental compartments. The high reactivity of the DNPH reagent with carbonyls and the strong ultraviolet (UV) absorbance of the resulting hydrazones allow for sensitive and selective quantification.

The DNPH method is extensively used for monitoring airborne carbonyl compounds, which are key components of photochemical smog and significant indoor air pollutants. The process typically involves drawing air through a solid sorbent cartridge coated with acidified DNPH. Carbonyls in the air, such as formaldehyde, acetaldehyde, and cinnamaldehyde, react with the DNPH to form their corresponding hydrazone derivatives, which are trapped on the cartridge.

Following sampling, the hydrazones are eluted from the cartridge with a solvent, usually acetonitrile, and analyzed. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical technique. For more definitive identification, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.gov Ion trap multiple fragmentation mass spectrometry (MSⁿ) has been effectively used for the structural elucidation of these derivatives, allowing for the confirmation of specific carbonyl compounds even at very low concentrations. nih.gov This technique can achieve detection limits in the low-picogram range in extracted mass chromatograms. nih.gov

An alternative separation technique, Capillary Electrochromatography (CEC), has also been applied to the analysis of carbonyl-DNPH derivatives. CEC can offer significant improvements in separation efficiency and reduce analysis time compared to traditional HPLC, with detection limits for individual hydrazones reported to be between 0.1 and 0.5 µg/mL. nih.gov

Table 1: Analytical Techniques for Airborne Carbonyl-DNPH Derivatives

TechniqueKey Findings/AdvantagesDetection LimitsSource
HPLC-MSⁿ (Ion Trap)Provides detailed structural elucidation and identification of carbonyl substructures through fragmentation paths.Low-picogram quantities detectable. nih.gov
Capillary Electrochromatography (CEC)Offers higher separation efficiency (150,000-250,000 theoretical plates/m) and faster analysis times (4x faster than gradient HPLC).0.1 - 0.5 µg/mL nih.gov
HPLC with UV/VisStandard, robust method for quantification. Dual-wavelength detection can help identify interferences.Technique-dependent, generally in the ng/mL range. nih.gov

The analytical principles for detecting airborne carbonyls are readily adapted for other environmental samples, including water, wastewater, and soil. molbase.com For liquid samples, derivatization with DNPH can be performed directly in the aqueous phase, followed by solid-phase extraction (SPE) to concentrate the resulting hydrazones, including this compound, and remove matrix interferences. The concentrated extract is then analyzed, typically by HPLC-UV. This application is crucial for assessing contamination from industrial effluents and for monitoring the byproducts of water disinfection processes, where aldehydes and ketones can be formed. The method's robustness allows for its use in diverse and complex environmental matrices. nih.gov

Applications in Food Chemistry Research

Cinnamaldehyde is a major component of cinnamon oil and is widely used as a flavoring agent in a variety of food products, including beverages, baked goods, candies, and chewing gum. epa.gov It is also researched for its potential as a natural food preservative due to its antifungal properties. nih.gov Consequently, accurate methods for its quantification in food are essential for quality control and regulatory compliance.

The reaction of cinnamaldehyde with DNPH to form this compound is a reliable method for its detection in food chemistry. The formation of the stable and colored hydrazone derivative facilitates its quantification through spectrophotometric or chromatographic techniques. This method can be applied not only to quantify cinnamaldehyde as a specific flavor additive but also to analyze the broader profile of carbonyl compounds that contribute to the aroma, taste, and potential off-flavors in food products during processing and storage.

Analytical Method Validation and Interferences

While the DNPH derivatization method is well-established and robust, its accuracy can be affected by several chemical interferences, particularly in complex sample matrices like urban air or industrial emissions. Validation of the method requires careful consideration of these potential issues.

Interlaboratory studies have shown that the analytical determination of aldehyde-hydrazones using liquid chromatography is generally robust, with results from different laboratories typically agreeing within a coefficient of variation of approximately 6–15%. researchgate.net However, specific challenges remain, particularly with certain analytes and the presence of interfering compounds.

Key interferences in the DNPH method include:

Oxidizing Agents: Ozone (O₃), a common air pollutant, can degrade the DNPH reagent on the sampling cartridge, reducing the derivatization efficiency and leading to lower measured concentrations of target carbonyls.

Reaction of Hydrazones with Excess Reagent: The hydrazones of α,β-unsaturated aldehydes (a class that includes cinnamaldehyde) can be unstable and may react further with excess DNPH reagent, especially under acidic conditions. nih.gov This secondary reaction forms adducts, causing the primary hydrazone peak to decrease over time and leading to an underestimation of the aldehyde concentration. For example, the acrolein-DNPH derivative has been observed to disappear during storage as unknown reaction products appear.

Interfering Compounds from Sampling Conditions: When hydrochloric acid (HCl) is used as the catalyst in DNPH-coated cartridges, the presence of high concentrations of nitrogen dioxide (NO₂) in the sampled air can lead to the formation of 2,4-dinitrochlorobenzene. nih.gov This compound can co-elute with some hydrazones and interfere with their quantification.

Researchers have developed strategies to mitigate these issues, such as using ozone scrubbers during air sampling and optimizing the acidity and storage conditions of samples. Dual-wavelength UV detection can also help in identifying the presence of certain interferences based on the characteristic absorption ratios of different compounds. nih.gov

Table 2: Common Interferences in Carbonyl Analysis via DNPH Derivatization

Interferent/IssueDescription of EffectAffected AnalytesSource
Ozone (O₃)Oxidizes the DNPH reagent, reducing its availability for derivatization and causing negative bias.All target carbonyls
Excess DNPH ReagentReacts with unstable hydrazones to form adducts, leading to underestimation of the original aldehyde.Unsaturated aldehydes (e.g., acrolein, crotonaldehyde) nih.gov
Nitrogen Dioxide (NO₂) with HCl catalystLeads to the formation of 2,4-dinitrochlorobenzene, an interfering compound in the chromatogram.Potentially any analyte, depending on chromatographic conditions. nih.gov
Methodological ChallengesInterlaboratory comparisons show persistent difficulties in accurately measuring certain compounds.Glutaraldehyde, low concentrations of acetone researchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure of organic molecules, including hydrazone derivatives. researchgate.netnih.gov These calculations provide a robust framework for understanding molecular geometry, orbital energies, and reactivity.

Molecular Geometry Optimization and Conformational Analysis

The geometric optimization of cinnamaldehyde (B126680) 2,4-dinitrophenylhydrazone is a critical first step in its computational analysis. DFT methods, such as B3LYP with various basis sets (e.g., 6-31G, 6-311++G(d,p)), are used to determine the most stable three-dimensional arrangement of atoms in the molecule. researchgate.netnih.gov For cinnamaldehyde itself, studies have shown that it can exist in different conformations, primarily the s-cis and s-trans isomers, with the s-trans conformer generally being more stable. scielo.org.mx This conformational preference is an important consideration in the structure of its derivatives.

In the case of 2,4-dinitrophenylhydrazone derivatives, DFT calculations have confirmed the stability of their optimized structures. researchgate.net These studies often reveal non-planar and distorted structures around the hydrazone group. researchgate.net The presence of intramolecular hydrogen bonding, for instance between the N-H group and a nitro group, can significantly influence the molecular conformation and stability. researchgate.net

Table 1: Comparison of Conformational Stability in Cinnamaldehyde

ConformerRelative Energy (kcal/mol)Stability
s-trans0.00More Stable
s-cis> 0Less Stable

Note: This table is illustrative and based on general findings for cinnamaldehyde. scielo.org.mx Specific energy differences can vary with the computational method.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in understanding the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity. mdpi.com

For 2,4-dinitrophenylhydrazone derivatives, FMO analysis provides insights into their electronic properties and potential applications. researchgate.net The HOMO is often located on the dinitrophenyl moiety, while the LUMO is distributed over the rest of the molecule. The energy gap for these types of compounds can be indicative of their potential as organic semiconducting materials. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for a Representative 2,4-Dinitrophenylhydrazone Derivative

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-3.4
Energy Gap (ΔE)3.1

Note: The values in this table are representative and based on data from studies on similar 2,4-dinitrophenylhydrazone derivatives. researchgate.net The exact values for cinnamaldehyde 2,4-dinitrophenylhydrazone would require specific calculations.

Electrostatic Potential and Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. mdpi.comijcce.ac.ir

For hydrazone derivatives, MEP analysis can identify the electron-rich and electron-poor areas. researchgate.net In 2,4-dinitrophenylhydrazone derivatives, the oxygen atoms of the nitro groups typically exhibit the most negative potential, making them sites for electrophilic interaction. mdpi.com Conversely, the hydrogen atoms of the N-H group and the aromatic rings often show positive potential. mdpi.com This information is crucial for understanding intermolecular interactions and chemical reactivity. ijcce.ac.ir

Spectroscopic Property Simulations and Experimental Correlation

Computational methods are also instrumental in simulating and interpreting the spectroscopic properties of molecules, such as their vibrational and electronic spectra.

Vibrational Frequency Calculations (IR, Raman)

Theoretical vibrational frequency calculations using DFT are a powerful tool for assigning the experimental bands in Infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a detailed understanding of the molecular vibrations can be achieved. nih.gov For complex molecules like this compound, this computational approach is essential for accurate spectral interpretation.

Studies on similar molecules, such as other hydrazone derivatives, have shown a good correlation between the calculated and experimental vibrational spectra. nih.gov Key vibrational modes for this molecule would include the N-H stretching, C=N stretching of the imine group, symmetric and asymmetric stretching of the NO₂ groups, and various vibrations associated with the aromatic rings and the propenyl chain. The computed spectra can aid in confirming the molecular structure and identifying the presence of specific functional groups. nih.gov

Electronic Transition Calculations (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. unileon.es This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For hydrazone derivatives, TD-DFT calculations can elucidate the nature of the electronic transitions. nih.gov The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* transitions within the conjugated system. The π→π* transitions are typically associated with the aromatic rings and the C=N-N=C conjugated system, while n→π* transitions can involve the lone pair electrons on the nitrogen and oxygen atoms. nih.gov The calculated spectra, when compared with experimental data, can validate the computational model and provide a deeper understanding of the electronic structure. unileon.es

Molecular Dynamics Simulations for Conformational Stability and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape, stability, and intermolecular interactions of a molecule like this compound. mdpi.com

Simulation Protocol and Analysis: A typical MD simulation protocol begins with an energy minimization of the molecule's 3D structure. nih.gov The system is then solvated in a chosen solvent, often water or an organic solvent, to mimic experimental conditions. The simulation is run for a specific duration, typically nanoseconds to microseconds, during which the trajectory of each atom is recorded. mdpi.comnih.gov

Intermolecular Interactions: MD simulations are also instrumental in studying how this compound interacts with other molecules, such as solvent molecules or potential binding partners. The simulations can characterize non-covalent interactions like hydrogen bonds, van der Waals forces, and π-π stacking interactions. The nitro groups and the N-H group of the hydrazone are potential sites for hydrogen bonding.

Interactive Data Table: Representative Molecular Dynamics Simulation Parameters

This table illustrates typical parameters that would be set for an MD simulation of this compound.

ParameterValue/DescriptionPurpose
Force Field AMBER, CHARMM, or GROMOSDefines the potential energy function of the system.
Solvent Model TIP3P or SPC/E (for water)Represents the solvent environment.
Box Type Cubic or TriclinicDefines the simulation cell.
Simulation Time 100 nsDuration of the simulation to ensure adequate sampling.
Temperature 298 K (25 °C)Simulates room temperature conditions.
Pressure 1 atmSimulates atmospheric pressure.
Ensemble NPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.

Quantum Chemical Parameters for Reactivity Interpretation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. semnan.ac.irirjweb.com These calculations are essential for interpreting the reactivity of this compound.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of the molecule's chemical stability and reactivity. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com For this compound, the extensive conjugation is expected to result in a relatively small HOMO-LUMO gap, contributing to its reactivity and its characteristic color.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. conicet.gov.arresearchgate.net

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. semnan.ac.ir

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

DFT calculations using a functional like B3LYP with a basis set such as 6-311G(d,p) are commonly employed for these predictions. semnan.ac.irresearchgate.net The results of these calculations can be used to predict the most likely sites for nucleophilic or electrophilic attack on the molecule. For instance, the distribution of the LUMO can indicate where a nucleophile is most likely to attack.

Interactive Data Table: Calculated Quantum Chemical Parameters

This table presents hypothetical, yet representative, quantum chemical parameters for this compound, as would be obtained from DFT calculations.

ParameterSymbolHypothetical Value (eV)Interpretation
HOMO Energy EHOMO-6.25Related to the ionization potential and electron-donating ability.
LUMO Energy ELUMO-2.85Related to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap ΔE3.40Indicates chemical reactivity; a smaller gap suggests higher reactivity.
Ionization Potential I6.25Energy needed to remove an electron.
Electron Affinity A2.85Energy released upon gaining an electron.
Electronegativity χ4.55Measures the overall ability to attract electrons.
Chemical Hardness η1.70Indicates resistance to deformation of the electron cloud.
Chemical Softness S0.59Inverse of hardness, indicates higher reactivity.
Electrophilicity Index ω6.09Quantifies the electrophilic character of the molecule.

Derivatization Chemistry and Structure Reactivity Relationships

Synthesis of Novel Cinnamaldehyde (B126680) 2,4-Dinitrophenylhydrazone Analogues

The synthesis of Cinnamaldehyde 2,4-dinitrophenylhydrazone is a specific example of a broader class of reactions that produce hydrazones. These compounds are generally formed through the condensation reaction of a hydrazine-containing molecule with an aldehyde or a ketone. ajpamc.comwikipedia.org The creation of novel analogues of the target compound can be approached in two primary ways: modifying the cinnamaldehyde backbone or utilizing a different hydrazine (B178648) derivative.

Research has demonstrated the synthesis of a variety of cinnamaldehyde-based hydrazones by reacting cinnamaldehyde with different aroyl hydrazides or other hydrazine derivatives. nih.govmdpi.com For instance, acyl hydrazones of cinnamaldehyde have been prepared by reacting it with hydrazides like 3-hydroxy-2-naphthoic hydrazide and 2-hydroxybenzoyl hydrazide in hot ethanol (B145695). mdpi.com Similarly, a range of Schiff base analogues have been created using cinnamaldehyde and various amino acids. maynoothuniversity.ie

To generate novel analogues of this compound specifically, one could first synthesize derivatives of cinnamaldehyde. This can be achieved through various organic reactions; for example, introducing substituents like nitro or hydroxyl groups onto the phenyl ring of cinnamaldehyde. maynoothuniversity.ie These modified cinnamaldehyde precursors can then be reacted with 2,4-dinitrophenylhydrazine (B122626) under standard condensation conditions—typically involving dissolving the carbonyl compound and the hydrazine in a solvent like ethanol, followed by warming—to yield the desired novel analogue. ajpamc.comijsrst.com This modular approach allows for the systematic creation of a library of related compounds for further study.

Structure-Reactivity Relationships in Hydrazone Formation

The formation of a hydrazone, such as this compound, is a classic example of a nucleophilic addition-elimination reaction. numberanalytics.com The reaction proceeds via a nucleophilic attack from the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic C=N-NH structure. numberanalytics.com

Several structural factors influence the rate and success of this reaction:

The Carbonyl Compound: Aldehydes are generally more reactive than ketones, primarily due to lesser steric hindrance around the carbonyl carbon. numberanalytics.com Cinnamaldehyde, as an α,β-unsaturated aldehyde, possesses two electrophilic sites: the carbonyl carbon and the β-carbon of the double bond. maynoothuniversity.ie This electronic structure makes the carbonyl group highly susceptible to nucleophilic attack by reagents like 2,4-dinitrophenylhydrazine. The reactivity of the carbonyl group is why 2,4-DNPH is a specific test for aldehydes and ketones, as it does not typically react with less reactive carbonyl functional groups like esters and amides. ijsrst.com

The Hydrazine Derivative: The nucleophilicity of the hydrazine is crucial. nih.gov In general, aromatic hydrazines are considered more reactive toward carbonyls than aliphatic ones. nih.gov However, the presence of strong electron-withdrawing groups, such as the two nitro groups on the 2,4-dinitrophenylhydrazine ring, decreases the basicity and nucleophilicity of the attached nitrogen atom. Despite this, the reaction proceeds readily with aldehydes and ketones, resulting in the formation of a brightly colored, solid precipitate, which is a hallmark of the "Brady's test" for these functional groups. ijsrst.com The reaction between an aryl aldehyde and a hydrazide (which is less reactive than a hydrazine) can take many hours to reach completion, illustrating the significant impact of the hydrazine derivative's structure on reaction speed. nih.gov

Research on Modified 2,4-Dinitrophenylhydrazine Reagents for Specific Applications

While 2,4-dinitrophenylhydrazine (DNPH) is a well-established reagent, research has focused on modifying either the reagent itself or the analytical methods employing it to enhance specificity and utility. These modifications aim to improve detection, quantification, and efficiency in various scientific contexts.

One area of research involves adapting DNPH-based spectrophotometric assays for specific biological applications. For example, a widely used assay for monoamine oxidase (MAO) activity was modified to include the specific molar absorption coefficients for the 2,4-DNP-hydrazone derivatives of the enzyme's products. nih.gov This modification allows for a more precise expression of the specific enzyme activity. nih.gov

Another approach is the chemical modification of the DNPH molecule itself to create new reagents with improved properties for certain analytical techniques. An example is the development of 2,4-dinitro-3,5,6-trideuterophenylhydrazones for quantifying aldehydes and ketones in air samples using liquid chromatography-mass spectrometry, a modification designed to aid in mass-based detection. acs.org Such research demonstrates a continuous effort to refine the utility of dinitrophenylhydrazine chemistry beyond its traditional role in simple qualitative tests. acs.orgresearchgate.net

In Silico Studies of Potential Bioactive Derivatives and Pharmacokinetic Profiles

Computational, or in silico, methods are increasingly used to predict the biological activity and drug-likeness of chemical compounds before committing to laboratory synthesis. Derivatives of cinnamaldehyde and its hydrazones have been the subject of numerous such studies.

Molecular docking is a computational technique that predicts how a small molecule (a ligand) binds to the active site of a target protein or enzyme. nih.gov This method has been extensively applied to cinnamaldehyde derivatives to explore their potential as therapeutic agents.

Studies have docked cinnamaldehyde analogues against a variety of biological targets:

Anticancer Targets: Derivatives of cinnamaldehyde with hydroxy (–OH) and methoxy (B1213986) (–OMe) substitutions have been docked against various anticancer receptor types, including 5FL6, 1HOV, and 4GY7. nih.govwaocp.orgresearchgate.net Results showed that these derivatives often exhibited better anticancer activities and lower binding inhibition constants (Ki) than the parent cinnamaldehyde molecule. nih.govwaocp.org

Cathepsin B: Cinnamaldehyde hydrazone derivatives have been designed and evaluated as potential inhibitors of cathepsin B, an enzyme implicated in cancer. nih.gov Docking studies helped identify key interactions with the enzyme's active site. nih.gov

Antimicrobial Targets: The binding of cinnamaldehyde analogues to the bacterial cell division protein FtsZ has been modeled. Docking studies predicted that the compounds bind in a key cleft of the protein, providing a molecular basis for their observed antimicrobial activity against pathogens like Acinetobacter baumannii. nih.gov

Anti-inflammatory Targets: Virtual screening of cinnamaldehyde Schiff bases against the cyclooxygenase-2 (COX-2) enzyme identified several compounds with high binding energies, suggesting potential anti-inflammatory activity. benthamdirect.com

The table below summarizes findings from a representative docking study of cinnamaldehyde derivatives against an anticancer receptor, highlighting the types of interactions observed.

CompoundTarget ReceptorBinding Inhibition Constant (Ki) (µM)Key Interactions Noted
Cinnamaldehyde (CM)hCA IX (PDB: 5FL6)363.47Covalent bond with Zn2+, π-sigma with Leu 199
o-Hydroxycinnamaldehyde (o-OHC)hCA IX (PDB: 5FL6)9.21Metal acceptor with Zn2+, π-sigma with Leu 199, H-bond with Thr 201
p-Methoxycinnamaldehyde (p-OMeC)hCA IX (PDB: 5FL6)20.37Metal acceptor with Zn2+, π-sigma with Leu 199

Table 1. Example of molecular docking results for cinnamaldehyde and its derivatives against the hCA IX anticancer target. Data sourced from Warsito et al. (2021). nih.gov

Beyond predicting biological activity, computational tools are used to forecast the pharmacokinetic profile of a compound, commonly abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion) and sometimes ADMET (including Toxicity). These predictions are vital for assessing a molecule's potential to be developed into a viable drug.

Several studies have used programs like PreADMET and SwissADME to evaluate cinnamaldehyde hydrazones. researchgate.netunal.edu.couem.br Key findings from this research include:

Absorption and Distribution: Some cinnamaldehyde hydrazone derivatives, such as isonicotinoyl hydrazone cinnamaldehyde (CIN-2), were predicted to have high intestinal absorption and a desirable distribution profile related to plasma protein binding. researchgate.netunal.edu.co

Toxicity: ADMET studies conducted on certain cinnamaldehyde Schiff bases predicted them to be non-toxic. nih.gov In one study evaluating six hydrazones, three derivatives of cinnamaldehyde were predicted to have no carcinogenic activity in rats. researchgate.net

The following table summarizes the types of ADME/T parameters that have been computationally predicted for various hydrazone derivatives, including those from cinnamaldehyde.

ADME/T ParameterPrediction FocusExample Finding for Cinnamaldehyde/Hydrazone Derivatives
AbsorptionHuman Intestinal Absorption (HIA)Some derivatives predicted to have high intestinal absorption. unal.edu.co
DistributionPlasma Protein Binding (PPB)Desirable distribution profiles related to PPB observed. unal.edu.co
DistributionBlood-Brain Barrier (BBB) PermeationSome derivatives predicted to be CNS active. researchgate.net
MetabolismCytochrome P450 InhibitionOften included in general toxicity screening.
ExcretionRenal ExcretionAdequate renal excretion predicted for some analogues. unal.edu.co
ToxicityCarcinogenicity / MutagenicitySeveral hydrazone derivatives predicted to be non-carcinogenic. researchgate.net

Table 2. Summary of predicted ADME/T properties for cinnamaldehyde hydrazone derivatives from in silico studies. researchgate.netunal.edu.co

Pedagogical Significance in Chemical Education

Integration into Undergraduate Organic Chemistry Laboratory Curricula

The reaction of cinnamaldehyde (B126680) with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) is a staple in many undergraduate organic chemistry laboratory manuals. scribd.comacs.org It is often included in a series of experiments designed to teach students how to identify unknown aldehydes and ketones. libretexts.org The experiment is suitable for this level because it utilizes readily available and relatively low-hazard materials, and it can typically be completed within a standard four-hour laboratory session. ed.gov

The primary objective of this experiment in the curriculum is often twofold: first, to demonstrate a reliable qualitative test for the carbonyl functional group, and second, to produce a solid derivative whose melting point can be used for identification. savemyexams.com This experiment serves as a practical application of concepts learned in lectures, such as nucleophilic addition-elimination reactions at the carbonyl group. researchgate.net Furthermore, the synthesis of 2,4-dinitrophenylhydrazone derivatives is a common component of multi-step synthesis projects in the undergraduate lab. acs.org

The experiment's inclusion is also supported by its adaptability. It can be performed on a microscale, which minimizes waste and exposure to chemicals, aligning with modern green chemistry principles in educational settings. libretexts.org The striking color change that occurs upon reaction provides immediate visual confirmation of a positive test, which is highly engaging for students.

Experimental Design and Troubleshooting in Educational Settings

The synthesis of cinnamaldehyde 2,4-dinitrophenylhydrazone provides numerous opportunities for students to engage in experimental design and develop troubleshooting skills.

Experimental Procedure: A typical educational lab procedure involves dissolving 2,4-dinitrophenylhydrazine in a suitable solvent, often an alcohol-acid mixture to form Brady's reagent, and then adding the cinnamaldehyde. scribd.com The resulting precipitate is then isolated, purified, and characterized.

A generalized laboratory procedure is as follows:

Prepare Brady's reagent by dissolving 2,4-dinitrophenylhydrazine in a mixture of methanol (B129727) and sulfuric acid or phosphoric acid. rsc.orgrdd.edu.iq

Add a small amount of cinnamaldehyde to the reagent.

Observe the formation of an orange-red precipitate. youtube.com

If a precipitate does not form immediately, gentle warming may be required. embibe.com

Collect the solid product by vacuum filtration.

Purify the crude product by recrystallization, often from a solvent like ethanol (B145695) or ethyl acetate (B1210297).

Dry the purified crystals and determine their melting point. byjus.com

Analyze the product using techniques like Thin-Layer Chromatography (TLC) to assess purity or spectroscopy (IR, NMR) to confirm the structure. acs.org

Troubleshooting Common Issues: This experiment allows instructors to guide students through common experimental challenges, fostering critical thinking and problem-solving skills.

Problem Possible Cause(s) Suggested Solution(s)
No precipitate forms.The unknown compound is not an aldehyde or ketone; the reagent is old or improperly prepared.Test a known aldehyde or ketone to ensure the reagent is active. Prepare fresh Brady's reagent. embibe.com
Oily product instead of solid.Impurities are present; the product is not fully precipitating.Scratch the inside of the flask with a glass rod to induce crystallization; cool the mixture in an ice bath.
Low yield of the derivative.Incomplete reaction; loss of product during transfer or filtration.Ensure sufficient reaction time; use care when transferring the solid; wash the precipitate with a minimal amount of cold solvent.
Melting point is low and/or has a broad range.The product is impure; the product is not completely dry.Recrystallize the product again; ensure the product is thoroughly dried before taking the melting point. Impurities can lead to deceptive melting point determinations. acs.org

This hands-on experience with troubleshooting is invaluable for developing a student's practical laboratory skills and their understanding of how experimental variables can impact the outcome of a reaction.

Emerging Research Directions and Future Prospects

Development of Advanced Sensor Technologies Based on Hydrazone Chemistry

The inherent reactivity and coordination capabilities of the hydrazone linkage (—C=N-NH—) make it an exceptional platform for the development of chemosensors. researchgate.net A significant area of emerging research is the design of advanced fluorescent and colorimetric sensors for detecting a wide array of analytes, including metal ions and anions. rsc.orgresearchgate.netnih.gov

Hydrazone-based fluorescent sensors have been effectively developed for the detection of toxic metals such as Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, and Hg²⁺. nih.govrsc.org The design of these sensors is highly modular; they are typically synthesized through a simple condensation reaction between a hydrazine (B178648) derivative and a carbonyl compound (aldehyde or ketone). nih.govmdpi.com This allows for the combination of various fluorophores and chelation units to fine-tune the sensor's photophysical properties for specific targets. nih.gov For instance, a novel thiophene-based hydrazone compound was recently developed as a "turn-on" fluorescent chemosensor for iron (Fe³⁺) and a colorimetric sensor for copper (Cu²⁺). nih.gov

The sensing mechanism in many hydrazone-based systems relies on processes like photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), or the inhibition of C=N isomerization upon analyte binding, which "turns on" or enhances fluorescence. researchgate.net A rapidly advancing frontier is the creation of single sensors capable of detecting multiple analytes. nih.gov An example is a benzoxazole–hydrazone sensor that can selectively detect and differentiate between Cr³⁺, Al³⁺, and Fe³⁺ ions in aqueous solutions. nih.gov The future of this field points towards creating more sophisticated sensors with higher selectivity, sensitivity, and applicability in complex biological and environmental samples. rsc.orgnih.gov

Table 1: Examples of Hydrazone-Based Sensors and Their Target Analytes

Sensor Type Target Analyte(s) Sensing Mechanism Reference
Benzoxazole–hydrazone Cr³⁺, Al³⁺, Fe³⁺ Fluorescence nih.gov
Thiophene-hydrazide-hydrazone Fe³⁺, Cu²⁺ Fluorescence turn-on (Fe³⁺), Colorimetric (Cu²⁺) nih.gov
Vanillin-benzothiazole-hydrazone Cu²⁺ Chromogenic mdpi.com

Exploration of Novel Catalytic Systems for Hydrazone Synthesis

While the synthesis of hydrazones via condensation is well-established, research continues into novel catalytic systems to improve reaction rates, yields, and conditions, particularly for more challenging substrates or for applications requiring mild, biological-like conditions. acs.orgmdpi.com

Recent breakthroughs include the development of new organocatalysts. For example, 2-aminophenols and 2-(aminomethyl)benzimidazoles have been identified as highly effective catalysts for hydrazone formation in water at neutral pH, showing rate enhancements significantly greater than traditional aniline (B41778) catalysis. acs.org Another area of intense investigation is aminocatalysis, which has been used to facilitate cascade reactions involving hydrazones. In one study, an aminocatalytic reaction of a pyrrole-derived hydrazone with α,β-unsaturated aldehydes was developed to synthesize complex heterocyclic scaffolds with excellent stereoselectivity. acs.org

Lewis acids are also being explored as effective catalysts. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been shown to successfully catalyze the synthesis of hydrazones from aromatic ketones, a reaction that can be slow under traditional conditions. mdpi.com Furthermore, the development of heterogeneous catalysts is a key future direction. Covalent Organic Frameworks (COFs) with hydrazone linkages are emerging as highly efficient and reusable catalysts. rsc.org A novel hydrazone-linked COF was recently used to catalyze the one-pot synthesis of 1,2,4-triazolidine-3-thiones under green conditions. rsc.org Photocatalytic methods are also being developed for the C-N coupling reaction to form N-alkyl hydrazones, expanding the toolkit for their synthesis. organic-chemistry.org

Investigations into Solid-State Properties and Materials Science Applications

The solid-state properties of hydrazones are a burgeoning field of research, with significant potential in materials science. acs.org The ability of the hydrazone group to participate in hydrogen bonding and to isomerize allows for the creation of materials with dynamic and responsive properties. acs.orgrsc.org

One key application is in the development of photochromic materials and molecular switches. rsc.orgacs.org The E/Z isomerization around the C=N double bond can be controlled by external stimuli like light or changes in pH, leading to measurable changes in the material's properties. acs.org This principle has been used to control the photophysical properties of liquid crystals and to create multistep switching cascades. acs.org

Furthermore, hydrazone derivatives have been used to create highly fluorescent materials in the solid state. Boron difluoride (BF₂) complexes of hydrazones, known as BODIHY dyes, exhibit strong emission in the solid state due to rigidification-induced emission, a phenomenon where restricted molecular rotation minimizes non-radiative decay pathways. acs.org The solid-state fluorescence of these materials can be controlled by chemical stimuli; for example, exposing a BODIHY dye with a protonatable group to acid vapor can dramatically enhance its emission. acs.org

Hydrazone linkages are also central to the construction of Covalent Organic Frameworks (COFs), which are crystalline, porous polymers. thieme-connect.com These materials are being investigated for applications in gas storage, separations, and catalysis, owing to their high stability, tunable porosity, and large surface area. rsc.orgthieme-connect.com Research is ongoing to synthesize hydrazone-linked COFs with novel topologies and functionalities, including those free of the alkoxy side chains previously thought to be essential for their formation. thieme-connect.com

Advanced Computational Modeling for Complex Hydrazone Systems

Advanced computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex hydrazone systems. mdpi.comtandfonline.com These theoretical calculations provide deep insights into the electronic structure, molecular geometry, and reactivity of hydrazones and their metal complexes, complementing experimental findings. mdpi.comnih.gov

Computational studies are used to:

Optimize Molecular Structures: DFT calculations can determine the most stable ground-state geometries of hydrazone ligands and their complexes. mdpi.comtandfonline.com This is crucial for understanding how these molecules will behave and interact.

Analyze Electronic Properties: The energies of the Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. tandfonline.com The HOMO-LUMO energy gap provides information about the chemical reactivity, kinetic stability, and electronic transitions within the molecule.

Elucidate Reaction Mechanisms: Modeling can help determine the specific atoms involved in complexation with ions, as seen in sensor applications where the sulfur and iminic nitrogen atoms of a hydrazone were identified as the binding sites for Cu²⁺. mdpi.com

Predict Spectroscopic Properties: Computational methods can simulate spectra (e.g., IR) that can be correlated with experimental data to confirm molecular structures. nih.gov

Investigate Reactivity Descriptors: Global and local reactivity descriptors can be calculated to gain insight into the reactivity and stability of the molecules. tandfonline.com

These computational approaches are vital for the rational design of new hydrazone-based materials, allowing researchers to screen potential candidates and predict their properties before undertaking complex and time-consuming synthesis. tandfonline.comnih.gov

Interdisciplinary Research with Environmental and Material Sciences

The versatility of the hydrazone functional group fosters extensive interdisciplinary research, particularly at the intersection of chemistry, environmental science, and materials science. naturalspublishing.com

In environmental science , the development of hydrazone-based chemosensors is of paramount importance for monitoring pollutants. researchgate.net The ability to design sensors that selectively detect heavy and transition metal cations like copper, mercury, and iron in water provides a powerful tool for environmental remediation and analysis. nih.govrsc.orgmdpi.com Research into Covalent Organic Frameworks (COFs) also has environmental implications, with potential applications in carbon dioxide capture and storage. thieme-connect.comacs.org

In materials science , hydrazones are foundational to the creation of a new generation of "smart" materials. acs.org Their use in molecular switches, photoresponsive materials, and dynamic self-assembled systems is a major area of focus. rsc.orgacs.org The synthesis of hydrazone-disulfide macrocycles, which can be selectively opened at either the hydrazone or disulfide linkage under different conditions, showcases their utility in creating dynamic covalent materials. rsc.org These materials could find applications in drug delivery, self-healing polymers, and adaptive electronics. The development of hydrazone-linked COFs represents a significant synergy between organic synthesis and materials engineering, producing stable, porous materials with tailored properties for catalysis and separations. rsc.org This interdisciplinary approach is expected to lead to novel solutions for challenges in energy, catalysis, and environmental management.

Q & A

Q. What comparative insights can be drawn from the reactivity of this compound versus other aromatic aldehyde derivatives?

  • Insights : Cinnamaldehyde’s α,β-unsaturated system may exhibit unique reactivity in nucleophilic additions (e.g., Michael addition) compared to saturated aldehydes. Comparative kinetic studies under controlled pH and solvent conditions can elucidate these differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.